molecular formula C11H16BrN B1386967 N-(4-Bromobenzyl)-N-methylpropan-2-amine CAS No. 1172472-73-9

N-(4-Bromobenzyl)-N-methylpropan-2-amine

Cat. No.: B1386967
CAS No.: 1172472-73-9
M. Wt: 242.16 g/mol
InChI Key: AMRATEWLRLEPNP-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-N-methylpropan-2-amine is an organic compound with the molecular formula C11H16BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and the amine group is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-N-methylpropan-2-amine typically involves the alkylation of N-methylpropan-2-amine with 4-bromobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of dehalogenated amines or alkanes.

Scientific Research Applications

N-(4-Bromobenzyl)-N-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-N-methylpropan-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s reactivity and binding affinity to these targets, leading to various biological effects. The methylated amine group can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl chloride: Similar structure but lacks the methylated amine group.

    N-Methylbenzylamine: Lacks the bromine substitution on the benzyl group.

    4-Bromo-N-methylbenzylamine: Similar but without the propan-2-amine moiety.

Uniqueness

N-(4-Bromobenzyl)-N-methylpropan-2-amine is unique due to the combination of the bromine substitution and the methylated amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H14BrNC_{11}H_{14}BrN and features a bromobenzyl group attached to a secondary amine. The presence of the bromine atom at the para position and the branched alkane structure contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. While specific mechanisms are not fully elucidated, studies suggest:

  • Enzyme Interaction : The compound may modulate the activity of certain enzymes involved in neurotransmission and other signaling pathways.
  • Receptor Binding : It might interact with specific receptors that influence neurological functions and other biological processes.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is typically assessed using turbidimetric methods, revealing significant inhibition zones .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives:

  • Cell Proliferation Inhibition : A derivative demonstrated potent antiproliferative effects against FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value of 1.73 μM. This suggests a strong potential for further development as an anticancer agent .
  • Mechanistic Insights : The compound induced morphological changes in cancer cells, indicating cytotoxic effects. It was observed to cause G2/M phase cell cycle arrest and apoptosis through mechanisms involving increased levels of cleaved caspase-3 .

Case Study 1: Antiproliferative Effects

In a study focusing on various derivatives of this compound, researchers found that specific modifications to the structure significantly enhanced anticancer activity. For example, a particular derivative led to increased autophagy markers and reduced oxidative stress in treated cells .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of several synthesized derivatives against common pathogens. Results indicated that compounds derived from this compound exhibited notable activity against resistant strains, highlighting its potential utility in addressing microbial resistance issues .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(o-Bromobenzyl)-N-methyl-2-propynylamineContains an o-bromobenzyl groupDifferent position of bromine affects reactivity
N-(4-Bromobenzyl)-N-(tert-butyl)aminetert-butyl group instead of methylIncreased steric hindrance may alter properties
(S)-1-(4-Bromophenyl)-2-methylpropan-1-amineDifferent configuration at the amineStereochemistry influences biological activity

The presence of the para-bromine substituent in this compound appears to enhance its reactivity and biological interactions compared to these similar compounds.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRATEWLRLEPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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